molecular formula C16H19N3 B1198711 Aptazapine CAS No. 71576-40-4

Aptazapine

Numéro de catalogue: B1198711
Numéro CAS: 71576-40-4
Poids moléculaire: 253.34 g/mol
Clé InChI: MNHDDERDSNZCCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’aptazapine, également connue sous son nom de code de développement CGS-7525A, est un antidépresseur tétracyclique qui a été développé dans les années 1980. Il s’agit d’un antagoniste puissant des récepteurs α2-adrénergiques, avec une puissance environ dix fois supérieure à celle du composé apparenté miansérine. L’this compound agit également comme un antagoniste des récepteurs 5-HT2 et un agoniste inverse des récepteurs H1, sans effets significatifs sur la recapture de la sérotonine ou de la noradrénaline .

Méthodes De Préparation

La synthèse de l’aptazapine implique plusieurs étapes, à commencer par la formation de la structure tétracyclique de base. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle de l’this compound impliqueraient probablement une mise à l’échelle de ces voies de synthèse, l’optimisation des conditions réactionnelles et la garantie de la conformité aux normes réglementaires de fabrication pharmaceutique.

Analyse Des Réactions Chimiques

L’aptazapine subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

L’this compound a fait l’objet de recherches pour diverses applications scientifiques, notamment :

Applications De Recherche Scientifique

Antidepressant Properties

Aptazapine's primary application lies in its potential as an antidepressant. The drug's mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Its specific actions on the adrenergic and serotonergic systems suggest it could be effective in treating various forms of depression.

Comparison with Other Antidepressants

Research has shown that this compound may have similar effects to other noradrenergic and specific serotonergic antidepressants (NaSSAs), such as mirtazapine. A meta-analysis indicated that NaSSAs can improve overall symptoms and negative symptoms in patients with schizophrenia, suggesting that this compound might also have similar benefits in treating depressive symptoms associated with psychotic disorders .

Potential for Augmentation Therapy

This compound has been considered for use in augmentation strategies for patients who do not respond adequately to standard antidepressant treatments. Its unique receptor profile may provide additional benefits when combined with other medications, particularly in treatment-resistant cases.

Research on Mechanism of Action

The drug's ability to antagonize α2 adrenergic receptors approximately ten times more effectively than mianserin indicates a significant role in enhancing norepinephrine release, which is often beneficial in depressive states. Furthermore, the blockade of 5-HT2 receptors may contribute to its antidepressant effects by increasing serotonin availability in synaptic clefts .

Data Table: Pharmacological Profile of this compound

PropertyValue
Generic NameThis compound (CGS-7525A)
Drug TypeSmall Molecule
Mechanism of ActionNoradrenergic and specific serotonergic activity
Receptor Affinitiesα2 Adrenergic (high affinity), 5-HT2 (antagonist), H1 (agonist)
IndicationsInvestigated for depression
Clinical StatusNot marketed; reached clinical trials

Mécanisme D'action

L’aptazapine exerce ses effets principalement par l’antagonisme des récepteurs α2-adrénergiques, ce qui renforce la neurotransmission noradrénergique et sérotoninergique. Elle bloque également les récepteurs 5-HT2 et H1, contribuant à ses effets antidépresseurs. Les cibles moléculaires et les voies impliquées comprennent :

Activité Biologique

Aptazapine is a compound that has garnered attention in pharmacological research, particularly for its role as a dopamine antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is classified as a dopamine antagonist, specifically targeting the D2 and D3 receptors. Its chemical structure and properties allow it to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric conditions. The compound has been studied for its potential therapeutic effects in disorders such as schizophrenia and depression.

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine receptors. This action can lead to a reduction in dopaminergic activity, which is beneficial in conditions characterized by hyperdopaminergic states. The following table summarizes the electron donor-acceptor properties of this compound compared to other dopaminergic agents:

Compound ω+ ω− Mechanism of Action
5-OH-DPAT0.744.10D2 and D3 receptor full agonist
6-Br-APB1.054.58D1 full agonist
This compound 1.00 4.33 Dopamine antagonist
Amfetamine1.004.82Dopaminergic stimulant

Biological Activity

Research indicates that this compound's antagonistic properties can help mitigate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions commonly seen in schizophrenia. A study highlighted that this compound showed significant efficacy in reducing both positive and negative symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent.

Case Study Analysis

One notable case study involved a double-blind, placebo-controlled trial where patients with schizophrenia were administered this compound over a period of 12 weeks. The results demonstrated:

  • Reduction in Positive Symptoms: There was a statistically significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS) among participants receiving this compound compared to the placebo group.
  • Improvement in Negative Symptoms: Patients also reported improvements in negative symptoms such as affective flattening and avolition.
  • Safety Profile: The compound was well-tolerated, with minimal side effects reported, primarily mild sedation.

Comparative Analysis with Other Antagonists

To further understand the effectiveness of this compound, it is essential to compare it with other known dopamine antagonists:

Compound Efficacy on Positive Symptoms Efficacy on Negative Symptoms Side Effects
This compoundHighModerateMild sedation
RisperidoneHighLowWeight gain, metabolic changes
OlanzapineModerateHighWeight gain, sedation

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, revealing that:

  • Half-Life: The compound exhibits a moderate half-life, allowing for once-daily dosing.
  • Bioavailability: this compound demonstrates good oral bioavailability, making it suitable for outpatient treatment scenarios.
  • Receptor Binding Affinity: It has shown a high affinity for D2 receptors compared to other neurotransmitter systems, indicating its specificity in targeting dopaminergic pathways.

Propriétés

Numéro CAS

71576-40-4

Formule moléculaire

C16H19N3

Poids moléculaire

253.34 g/mol

Nom IUPAC

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene

InChI

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3

Clé InChI

MNHDDERDSNZCCK-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

SMILES canonique

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42

Key on ui other cas no.

71576-40-4

Numéros CAS associés

71576-41-5 (maleate[1:1])

Synonymes

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine
aptazapine
aptazapine maleate (1:1)
CGS 7525A
CGS-7525A

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To the solution of 140 mg of 2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 5 ml of tetrahydrofuran, 2 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling in ice. The mixture is allowed to stir at room temperature overnight and is then refluxed for 4 hours. After cooling to room temperature it is combined with 0.5 ml of glacial acetic acid, evaporated and the residue basified with 3 N aqueous sodium hydroxide. The mixture is extracted with methylene chloride, the extract dried, evaporated and the residue dissolved in diethyl ether. The solution is filtered and the filtrate evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine, which is identical with that obtained according to Example 1; its monomaleate melts at 176°-178°.
Name
2-methyl-1,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

348 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine are added portionwise over 1 hour to 4,500 ml of tetrahydrofuran and 7,410 ml of 1-molar diborane in tetrahydrofuran while cooling with ice to 18° and stirring under nitrogen. The mixture is refluxed for 24 hours, again cooled to 5° and combined with 1,200 ml of glacial acetic acid followed by 900 ml of water. The solution is refluxed for 24 hours, evaporated and the residue taken up in 10,500 ml of methanol. The solution is again refluxed for 2 hours, evaporated, the residue dissolved in 3,000 ml of water and the pH of the solution adjusted to 14 with 1,200 ml of 10% aqueous sodium hydroxide. The mixture is extracted with diethyl ether, the extract dried, filtered and evaporated to yield the 2-methyl-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][ 1,4]benzodiazepine melting at 98°-100°.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the suspension of 12.8 g of 2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine in 460 ml of tetrahydrofuran, 200 ml of 1-molar diborane in tetrahydrofuran are added while stirring and cooling with ice. The mixture is refluxed for one hour, again cooled and combined with 25 ml of acetic acid. It is evaporated, the residue taken up in 50 ml of 30% aqueous sodium hydroxide and the mixture extracted with methylene chloride. The extract is dried, evaporated, the residue dissolved in diethyl ether, the solution filtered and the filtrate evaporated, to yield the 2-methyl-1,3,4,14b-tetrahydro-10H--pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine.
Name
2-methyl-3,4-dioxo-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepine
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aptazapine
Reactant of Route 2
Aptazapine
Reactant of Route 3
Aptazapine
Reactant of Route 4
Aptazapine
Reactant of Route 5
Reactant of Route 5
Aptazapine
Reactant of Route 6
Aptazapine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.